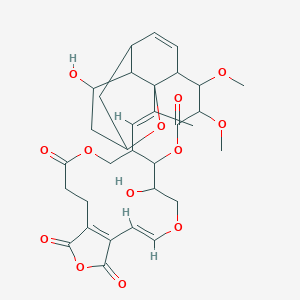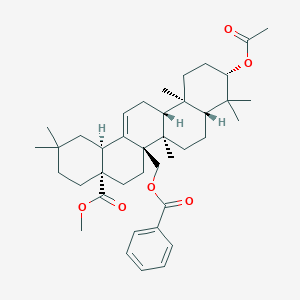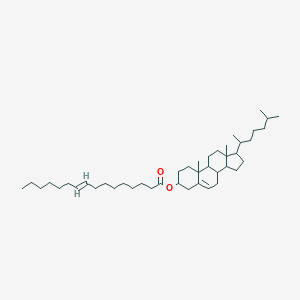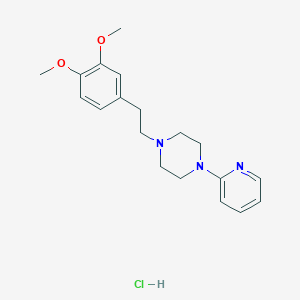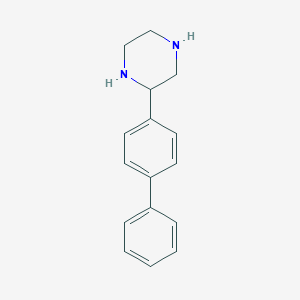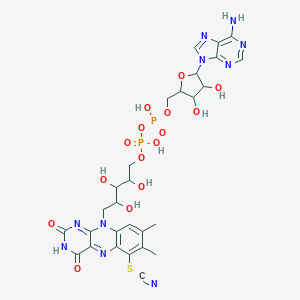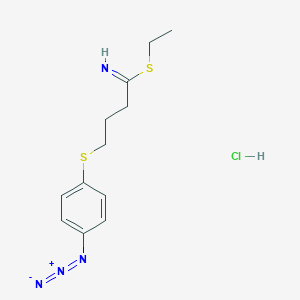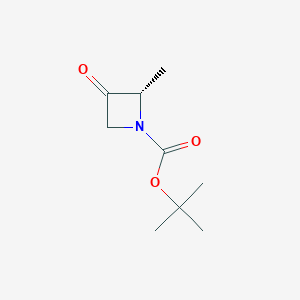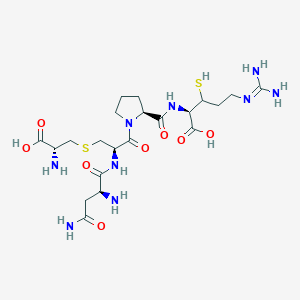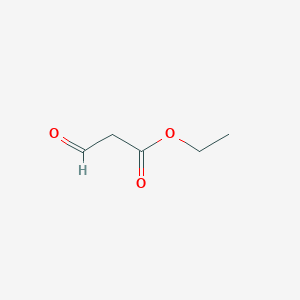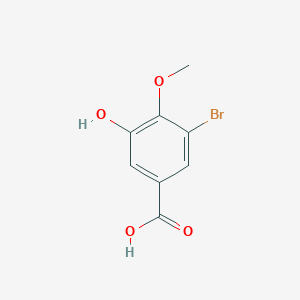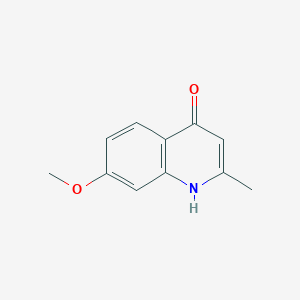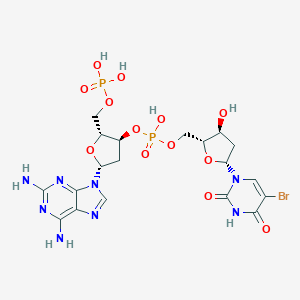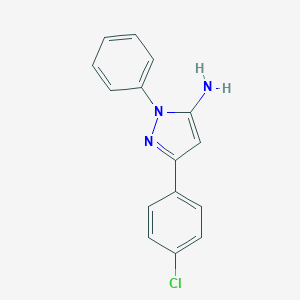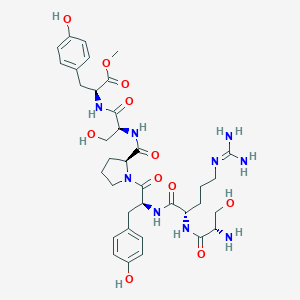
Casoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Casoxin is a protein found in milk that has been the subject of research in the scientific community due to its potential therapeutic properties. The protein has been isolated and studied for its ability to inhibit the growth of cancer cells, as well as its potential to improve immune function and reduce inflammation.
Mecanismo De Acción
The mechanism of action of Casoxin is not fully understood, but it is believed to work by binding to specific receptors on the surface of cells and activating signaling pathways that regulate cell growth and immune function. Casoxin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, which is programmed cell death. It also has immunomodulatory effects, as it can stimulate the production of cytokines and other immune cells.
Efectos Bioquímicos Y Fisiológicos
Casoxin has a number of biochemical and physiological effects that make it a potentially valuable therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and improve immune function. Casoxin has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Casoxin in lab experiments is that it is a natural protein that is found in milk, which makes it relatively easy to obtain and purify. Another advantage is that it has been extensively studied and its properties are well-characterized. However, one limitation is that the synthesis method for Casoxin is complex and requires specialized equipment and expertise. Additionally, the effects of Casoxin may vary depending on the type of cancer or disease being treated, which can make it difficult to generalize its effects.
Direcciones Futuras
There are several future directions for research on Casoxin. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Researchers are also interested in understanding the mechanism of action of Casoxin and identifying the specific receptors it binds to. Another area of research is the development of new synthesis methods for Casoxin that are more efficient and cost-effective. Finally, researchers are interested in studying the effects of Casoxin in combination with other therapies, such as chemotherapy and radiation, to determine if it can enhance their efficacy.
Conclusion
In conclusion, Casoxin is a protein found in milk that has potential therapeutic properties. It has been extensively studied for its ability to inhibit the growth of cancer cells, improve immune function, and reduce inflammation. While the synthesis method for Casoxin is complex, it has several advantages for lab experiments. Future research on Casoxin will focus on its potential as a therapeutic agent for cancer and autoimmune diseases, as well as understanding its mechanism of action and developing new synthesis methods.
Métodos De Síntesis
Casoxin is a protein that is extracted from milk using various techniques such as ultrafiltration and chromatography. The protein is then purified and characterized using techniques such as gel electrophoresis and mass spectrometry. The synthesis method for Casoxin is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of Casoxin have been the subject of extensive research in the scientific community. Studies have shown that Casoxin has anti-cancer properties, as it can inhibit the growth of cancer cells. It has also been shown to improve immune function and reduce inflammation. Casoxin has been studied for its potential to treat a variety of conditions, including cancer, autoimmune diseases, and inflammatory disorders.
Propiedades
Número CAS |
105128-96-9 |
|---|---|
Nombre del producto |
Casoxin |
Fórmula molecular |
C36H51N9O11 |
Peso molecular |
785.8 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
RMHFWWLFHGLGEA-AQRCPPRCSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Secuencia |
SRYPSY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



